![molecular formula C13H25Cl2NO3 B12714878 [3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride CAS No. 93804-78-5](/img/structure/B12714878.png)
[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride is a cationic compound with the molecular formula C13H25Cl2NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride involves the reaction of diethylamine with 3-chloro-2-hydroxypropyl chloride and 2-[(2-methyl-1-oxoallyl)oxy]ethyl chloride under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with the temperature maintained below 30°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the compound is produced using a semi-continuous emulsion polymerization process. This method involves combining the functional cationic monomer with conventional monomers like methyl methacrylate and butyl acrylate. The resulting latex exhibits cationic properties and improved stability, making it suitable for various applications .
化学反应分析
Types of Reactions
[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Addition Reactions: The double bond in the 2-[(2-methyl-1-oxoallyl)oxy]ethyl group allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for substitution reactions and hydrogen chloride for addition reactions. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include substituted derivatives and addition products, which can be further utilized in various applications .
科学研究应用
[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride has a wide range of scientific research applications:
Chemistry: Used as a cation-generating agent for cellulose cationization and in the synthesis of cationic polyacrylate latex.
Biology: Employed in the resolution of enantiomers and the synthesis of cationic glycogen.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of coatings, adhesives, and textiles due to its cationic properties.
作用机制
The mechanism of action of [3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride involves its interaction with negatively charged surfaces and molecules. The cationic nature of the compound allows it to bind to anionic sites, leading to various effects such as antimicrobial activity and enhanced adhesion properties . The molecular targets include cell membranes and other negatively charged biomolecules .
相似化合物的比较
Similar Compounds
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Another cationic compound used for similar applications.
(3-Chloro-2-hydroxypropyl)dimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride: A closely related compound with slight variations in its structure.
Uniqueness
The uniqueness of [3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride lies in its specific combination of functional groups, which confer distinct cationic properties and reactivity. This makes it particularly suitable for applications requiring strong cationic interactions and stability.
属性
CAS 编号 |
93804-78-5 |
|---|---|
分子式 |
C13H25Cl2NO3 |
分子量 |
314.2 g/mol |
IUPAC 名称 |
(3-chloro-2-hydroxypropyl)-diethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H25ClNO3.ClH/c1-5-15(6-2,10-12(16)9-14)7-8-18-13(17)11(3)4;/h12,16H,3,5-10H2,1-2,4H3;1H/q+1;/p-1 |
InChI 键 |
UBFIULPXXGFOHV-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](CC)(CCOC(=O)C(=C)C)CC(CCl)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



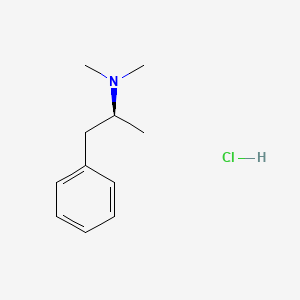

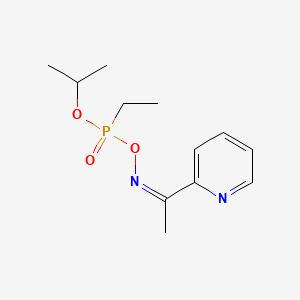
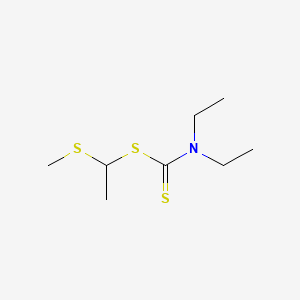
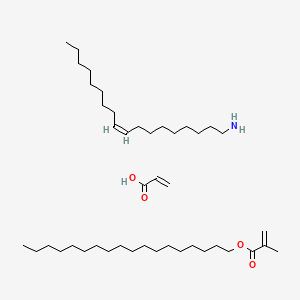
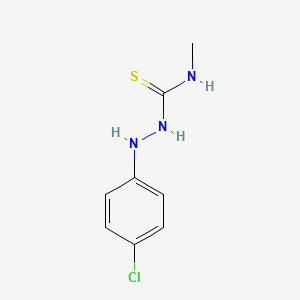
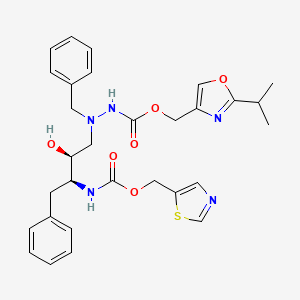


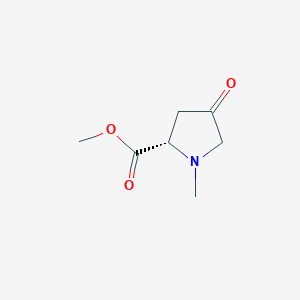
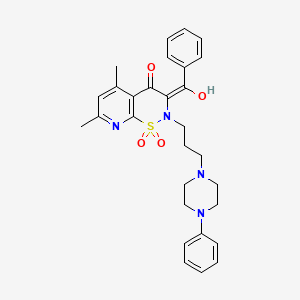

![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one](/img/structure/B12714864.png)
